Tilorone dihydrochloride
Overview
Description
Tilorone dihydrochloride is a synthetic, small-molecule compound known for its broad-spectrum antiviral properties. It was first discovered in the USA and is currently used clinically in countries such as Russia and Ukraine. This compound is notable for its ability to induce interferon, making it effective against a variety of viral infections .
Mechanism of Action
Target of Action
Tilorone dihydrochloride primarily targets the host’s innate immune system . It is an interferon (IFN) inducer , which means it stimulates the production of interferons, proteins that are part of the body’s natural defenses against viral infections.
Mode of Action
This compound interacts with its targets by stimulating the host’s innate immunity . It induces the production of interferons, which are crucial in the body’s antiviral response. Interferons inhibit viral replication within host cells, activate immune cells, and upregulate antigen presentation to T lymphocytes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the interferon signaling pathway . By inducing the production of interferons, this compound enhances the body’s antiviral response. This leads to a broad spectrum of antiviral activity, inhibiting the replication of various DNA and RNA viruses .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. After intraperitoneal injections of 20 mg/Kg in male AKR mice, the drug’s biological half-life was found to be about 72 hours, with the kidney being the major excretory route . This suggests that this compound has good bioavailability and a relatively long duration of action.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antiviral activity. By inducing the production of interferons, this compound enhances the body’s ability to inhibit viral replication . This results in a broad spectrum of antiviral activity, making this compound effective against a wide range of viruses .
Biochemical Analysis
Biochemical Properties
Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . This compound can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .
Temporal Effects in Laboratory Settings
The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .
Subcellular Localization
It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .
Preparation Methods
The synthesis of tilorone dihydrochloride typically involves the preparation of 2,7-dihydroxyfluoren-9-one as a key intermediate. One effective method includes the methyl esterification of 4,4’-dihydroxy-[1,1’-biphenyl]-2-carboxylic acid under milder conditions to achieve higher yields . Industrial production methods have been optimized to ensure large-scale availability and clinical application .
Chemical Reactions Analysis
Tilorone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fluorenone skeleton.
Substitution: The amino side chains can be substituted with different dialkylaminoalkyl halides to produce various analogs.
Common reagents used in these reactions include concentrated sulfuric acid for esterification and appropriate dialkylaminoalkyl halides for substitution reactions. Major products formed from these reactions include various tilorone derivatives with modified antiviral properties .
Scientific Research Applications
Tilorone dihydrochloride has extensive applications in scientific research, including:
Comparison with Similar Compounds
Tilorone dihydrochloride is unique due to its dual ability to induce interferon and cross the blood-brain barrier. Similar compounds include:
Amixin: Another interferon inducer with similar antiviral properties.
These compounds share the ability to induce interferon but may differ in their pharmacokinetic profiles and clinical applications.
Properties
CAS No. |
27591-69-1 |
---|---|
Molecular Formula |
C25H35ClN2O3 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |
InChI |
InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |
InChI Key |
IRHBANNTGULQJF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
27591-97-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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